![molecular formula C17H19ClN2O2 B10838753 (S)-N2-{4-[(4-chlorobenzyl)oxy]benzyl}alaninamide](/img/structure/B10838753.png)
(S)-N2-{4-[(4-chlorobenzyl)oxy]benzyl}alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N2-{4-[(4-chlorobenzyl)oxy]benzyl}alaninamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzyl group substituted with a chlorine atom, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N2-{4-[(4-chlorobenzyl)oxy]benzyl}alaninamide typically involves multiple steps, starting from commercially available precursors. One common route includes the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the intermediate, which is then coupled with alaninamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
(S)-N2-{4-[(4-chlorobenzyl)oxy]benzyl}alaninamide undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzaldehyde, while reduction could produce 4-chlorobenzyl alcohol .
Scientific Research Applications
(S)-N2-{4-[(4-chlorobenzyl)oxy]benzyl}alaninamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-N2-{4-[(4-chlorobenzyl)oxy]benzyl}alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Safinamide: (S)-N2-{4-[(3-fluorobenzyl)oxy]benzyl}alaninamide, used in the treatment of Parkinson’s disease.
4-Chlorobenzyl chloride: A precursor in the synthesis of various organic compounds.
4-Chlorobenzaldehyde: An intermediate in the production of dyes, pharmaceuticals, and agrochemicals.
Uniqueness
(S)-N2-{4-[(4-chlorobenzyl)oxy]benzyl}alaninamide is unique due to its specific substitution pattern and the presence of the alaninamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C17H19ClN2O2 |
|---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
(2S)-2-[[4-[(4-chlorophenyl)methoxy]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C17H19ClN2O2/c1-12(17(19)21)20-10-13-4-8-16(9-5-13)22-11-14-2-6-15(18)7-3-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1 |
InChI Key |
JAJNPDROJVQSPW-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



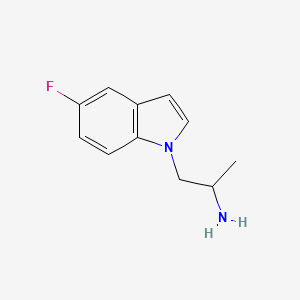
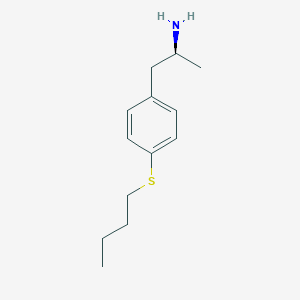

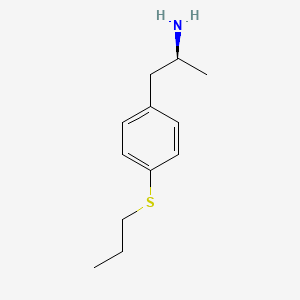
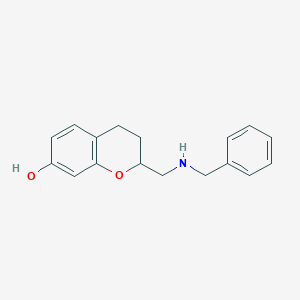

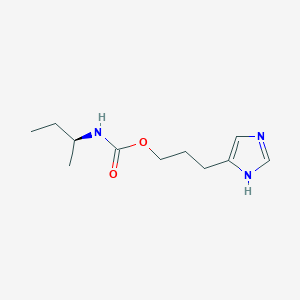
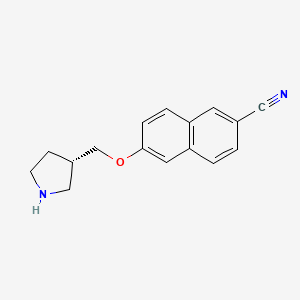
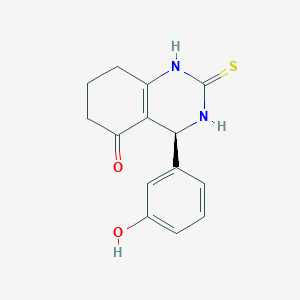
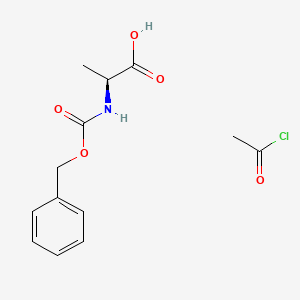
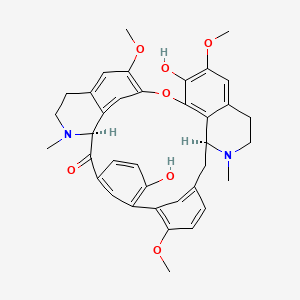
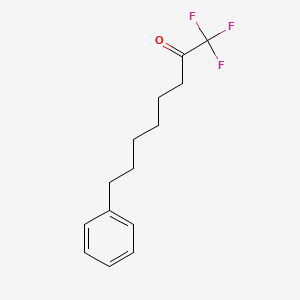
![(S)-N2-{4-[(3-fluorobenzyl)oxy]benzyl}serinamide](/img/structure/B10838768.png)
